molecular formula C15H10F2N4OS B2429409 N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide CAS No. 2415490-13-8

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide

Cat. No.: B2429409
CAS No.: 2415490-13-8
M. Wt: 332.33
InChI Key: GEANVKDUPWBZQB-UHFFFAOYSA-N
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Description

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide is a synthetic organic compound that features a thiazole ring substituted with a difluorophenyl group and a pyrazine ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiazole intermediate.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the condensation of appropriate diamines with diketones.

    Coupling of the Thiazole and Pyrazine Rings: The final step involves coupling the thiazole and pyrazine rings through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a tool for studying cellular processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: A compound with a similar difluorophenyl group but different core structure.

    2,4-Difluorophenylpyridine: Another compound featuring the difluorophenyl group, used in different applications.

Uniqueness

N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4OS/c1-8-5-18-6-12(19-8)14(22)21-15-20-13(7-23-15)10-3-2-9(16)4-11(10)17/h2-7H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEANVKDUPWBZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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